1-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a sulfonyl-substituted piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxyphenyl group, and the attachment of the sulfonyl-substituted piperidine. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Sulfonyl-Substituted Piperidine: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- 1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Uniqueness
1-(4-methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H29N3O5S |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O5S/c1-17-11-13-26(14-12-17)33(30,31)22-9-3-19(4-10-22)25-24(29)18-15-23(28)27(16-18)20-5-7-21(32-2)8-6-20/h3-10,17-18H,11-16H2,1-2H3,(H,25,29) |
InChI Key |
XIKITBQEJZQSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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